2-(2-{Bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl}phenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
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Overview
Description
(S)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a complex organophosphorus compound. It features a phosphanyl group, which is known for its applications in catalysis and coordination chemistry. The compound’s structure includes trifluoromethyl groups, which are often used to enhance the stability and reactivity of chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves multi-step organic synthesis. The process may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phosphanyl group: This step might involve the reaction of a phosphine precursor with the oxazole intermediate.
Addition of trifluoromethyl groups: These groups can be introduced using reagents like trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification Techniques: Methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can modify the oxazole ring or other functional groups.
Substitution: The trifluoromethyl groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Coordination Chemistry: Its phosphanyl group allows it to form complexes with metals, which can be used in various chemical processes.
Biology
Biochemical Studies: The compound’s unique structure may make it useful in studying enzyme interactions or other biochemical processes.
Medicine
Drug Development: Its stability and reactivity might make it a candidate for developing new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (S)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole exerts its effects depends on its application. In catalysis, it may act as a ligand, facilitating the formation of active catalytic species. In biological systems, it might interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Phosphine Ligands: Compounds like triphenylphosphine or bis(diphenylphosphino)methane.
Trifluoromethylated Compounds: Molecules containing trifluoromethyl groups, such as trifluoromethylbenzene.
Uniqueness
The uniqueness of (S)-2-(2-(Bis(3,5-bis(trifluoromethyl)phenyl)phosphanyl)phenyl)-4-(tert-butyl)-4,5-dihydrooxazole lies in its combination of a phosphanyl group with trifluoromethyl groups and an oxazole ring. This combination imparts unique reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C29H22F12NOP |
---|---|
Molecular Weight |
659.4 g/mol |
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-[2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C29H22F12NOP/c1-25(2,3)23-14-43-24(42-23)21-6-4-5-7-22(21)44(19-10-15(26(30,31)32)8-16(11-19)27(33,34)35)20-12-17(28(36,37)38)9-18(13-20)29(39,40)41/h4-13,23H,14H2,1-3H3 |
InChI Key |
BWFJKDQRRFAXAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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